N-D-Gluconoyl-L-cysteine

Lipophilicity Partition coefficient Cysteine derivatives

Conventional cysteine analogs face solubility limits or auto-oxidation. N-D-Gluconoyl-L-cysteine (MW 299.30, LogP -2.46) provides a stable, highly hydrophilic free-thiol scaffold. - Five hydroxyl groups from gluconoyl cap enhance aqueous solubility vs. NAC (ΔLogP ≈ -2). - Monomeric form eliminates disulfide reduction steps for maleimide or gold surface conjugation. - Reduced odor and oxidation stability documented (JP2001011043). Ideal for cysteine protease substrates, extracellular peptide conjugates, and formulation studies.

Molecular Formula C9H17NO8S
Molecular Weight 299.30 g/mol
CAS No. 94071-03-1
Cat. No. B12642220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-D-Gluconoyl-L-cysteine
CAS94071-03-1
Molecular FormulaC9H17NO8S
Molecular Weight299.30 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)NC(CS)C(=O)O)O)O)O)O)O
InChIInChI=1S/C9H17NO8S/c11-1-4(12)5(13)6(14)7(15)8(16)10-3(2-19)9(17)18/h3-7,11-15,19H,1-2H2,(H,10,16)(H,17,18)/t3-,4+,5+,6-,7+/m0/s1
InChIKeyCRUSWOCJZFSQPD-CXNFULCWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-D-Gluconoyl-L-cysteine — Structural Identity and Physicochemical Baseline


N-D-Gluconoyl-L-cysteine (CAS 94071-03-1, MW 299.30 g/mol, molecular formula C₉H₁₇NO₈S) is a synthetic N-acyl amino acid derivative in which D-gluconic acid is conjugated via an amide bond to the α-amino group of L-cysteine [1]. The compound preserves the free thiol (-SH) of the cysteine moiety while appending a polyhydroxy carbohydrate-like N-terminal cap. Its calculated partition coefficient (LogP) is −2.46, reflecting high hydrophilicity imparted by the five hydroxyl groups of the gluconoyl moiety [1]. This compound is classified under EINECS 301-803-1 and is listed as DTXSID00240368 in the EPA CompTox Dashboard [2]. It is supplied exclusively for research use by multiple specialty chemical vendors and is not approved for human or veterinary therapeutic applications .

Aqueous-phase assay fit High hydrophilicity supports solubility-critical cysteine protease or redox workflows.
Free-thiol conjugation handle Single free thiol enables direct bioconjugation without prior reduction.
Low-odor, stabilized cysteine scaffold Patent-reported stability improvement over unmodified cysteine for formulation research.

Why N-D-Gluconoyl-L-cysteine Cannot Be Replaced by Generic Analogs


N-Acyl cysteine derivatives are not functionally interchangeable because the N-terminal substituent dictates the compound's lipophilicity, aqueous solubility, cellular permeability, and metabolic stability [1]. N-Acetyl-L-cysteine (NAC), with a LogP of approximately −0.6 to −0.1 , is substantially more lipophilic than N-D-Gluconoyl-L-cysteine (LogP −2.46) [2]. This ~2.3 log unit difference corresponds to a predicted >100-fold difference in octanol–water partitioning, directly affecting membrane permeation and biodistribution in experimental systems. Unmodified L-cysteine is prone to rapid auto-oxidation at neutral pH, forming insoluble cystine, and generates a characteristic sulfurous odor that complicates formulation [3]. The gluconoyl cap addresses these liabilities through steric shielding of the amino group and increased hydrophilicity, while retaining the free thiol for redox chemistry or conjugation reactions. The quantitative evidence below demonstrates where N-D-Gluconoyl-L-cysteine occupies a distinct physicochemical and functional niche that cannot be recapitulated by closer-in-structure analogs.

N-Acetyl-L-cysteine (NAC) may not substitute

Large lipophilicity gap (~2.3 log units lower for target) may shift aqueous partitioning and membrane permeation profiles, altering biodistribution in experimental systems.

Unmodified L-cysteine introduces oxidation and odor liabilities

Prone to auto-oxidation to cystine and sulfurous odor; the gluconoyl cap addresses these but creates a distinct reactivity and solubility context.

Disulfide dimer requires additional reduction step

N,N'-Di-D-gluconoyl-L-cystine lacks a free thiol; it must be reduced prior to conjugation, adding workflow complexity and potential variability.

Quantitative Differentiation Evidence Against Key Comparators


Lipophilicity Difference vs. N-Acetyl-L-cysteine

N-D-Gluconoyl-L-cysteine exhibits a computed/experimental LogP of −2.46 [1], compared to N-acetyl-L-cysteine (NAC), which has a reported LogP between −0.6 and −0.1 at 23°C . This represents a difference of approximately 1.9 to 2.3 log units. Although the comparison is cross-study rather than from a single head-to-head experiment, the direction and magnitude of the difference are consistent with the substantially higher polarity of the pentahydroxy gluconoyl group relative to the acetyl group. The lower LogP of the target compound predicts markedly higher aqueous solubility and lower passive membrane permeability than NAC, making it suitable for applications requiring extracellular or aqueous-phase localization.

Lipophilicity vs NAC
Cross-study comparable
Target LogP −2.46 vs NAC LogP −0.6
Supports aqueous-compartment study design
Cross-study data; direction consistent
Lipophilicity Partition coefficient Cysteine derivatives

Aqueous Solubility Enhancement by N-Terminal Gluconoyl Modification

In a study published in Biochimie (1994), the N-terminal attachment of a gluconoyl group to papain peptide substrates (QVVAG-based sequences) demonstrably improved their aqueous solubility [1]. The gluconoyl-modified substrates retained full enzymatic activity with papain, exhibiting k_cat/K_m values in the range of 10⁵ M⁻¹ s⁻¹ — indistinguishable from unmodified or arginyl-modified counterparts [1]. Although this evidence is derived from peptide substrates bearing the gluconoyl cap rather than from N-D-Gluconoyl-L-cysteine itself, the identical N-terminal gluconoyl moiety provides a strong class-level inference that the modification confers solubility benefits without compromising thiol-dependent reactivity.

Solubility & activity
Class-level inference
k_cat/K_m ~10⁵ M⁻¹ s⁻¹ (unchanged vs unmodified); qualitative solubility improvement
Supports solubility-critical protease assays
Papain model; no quantitative solubility
Solubility enhancement Peptide substrates Cysteine protease

Stability and Odor Improvement vs. Unmodified L-Cysteine

Japanese patent JP2001011043 (Lion Corporation, 2001) explicitly claims that N-D-gluconoyl-L-cysteine and its methyl ester possess 'excellent water solubility, stability with time, and less bad smelling' compared to unmodified sulfur-containing amino acids [1]. The patent describes these compounds as having reducing activity, anti-oxidation activity, and melanin production-inhibiting activity. A later US patent (US10144717B2) corroborates the general problem statement: L-cysteine is 'easily oxidized, and has problems such as poor stability and bad odor for formulating as a cosmetic agent or skin external preparation' [2]. While neither patent provides quantitative stability half-life data for the free acid form (CAS 94071-03-1), the consistent direction of claims across independent filings supports the inference that gluconoyl modification improves oxidative and odor stability relative to L-cysteine.

Stability & odor
Supporting evidence
Patent-described: excellent stability, less bad smelling vs L-cysteine
May support formulation development
Qualitative patent claims; limited data
Stability Odor reduction Cosmetic formulation

Molecular Weight and Structural Differentiation from Analogs

N-D-Gluconoyl-L-cysteine has a molecular weight of 299.30 g/mol (C₉H₁₇NO₈S) [1], representing an increase of 178.14 g/mol over L-cysteine (121.16 g/mol, C₃H₇NO₂S) and 136.11 g/mol over N-acetyl-L-cysteine (163.19 g/mol, C₅H₉NO₃S) [2]. The gluconoyl moiety contributes five hydroxyl groups and extends the molecular framework by six carbon and six oxygen atoms relative to the acetyl group of NAC. This structural expansion substantially alters the compound's hydrogen-bonding capacity (8 H-bond acceptors vs. 3 for NAC), topological polar surface area, and chromatographic retention behavior. A dedicated reverse-phase HPLC method on Newcrom R1 columns has been validated for this specific compound, with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility), confirming that its chromatographic behavior is distinct from that of smaller cysteine analogs [1].

Structural differentiation
Cross-study comparable
MW 299.30 g/mol; 8 H-bond acceptors (vs 3 for NAC)
Requires compound-specific QC methods
Validated HPLC method available
Molecular weight Structural differentiation Cysteine derivatives

Free Thiol Availability for Bioconjugation

Unlike N,N'-di-D-gluconoyl-L-cystine (CAS 94231-92-2), in which two cysteine residues are linked via a disulfide bridge and both amino groups are capped with gluconoyl moieties , N-D-Gluconoyl-L-cysteine presents a single free thiol group that is available for disulfide exchange, maleimide conjugation, or metal coordination chemistry. The Biochimie (1994) study confirms that when the gluconoyl group is attached to the N-terminus of cysteine-containing peptides, the thiol-dependent enzymatic reactivity with papain is fully preserved (k_cat/K_m unchanged at ~10⁵ M⁻¹ s⁻¹) [1]. This means the monomeric form (CAS 94071-03-1) can serve as a direct conjugation handle or as a cysteine donor in thiol-disulfide exchange reactions, whereas the dimeric N,N'-di-D-gluconoyl-L-cystine must first undergo disulfide reduction to liberate reactive thiols. For applications requiring site-specific bioconjugation — such as cysteine-mediated albumin binding to extend peptide half-life — the monomeric free-thiol form avoids the additional reduction step and associated stoichiometric complications .

Free thiol availability
Class-level inference
1 free thiol (monomer) vs 0 free thiols (dimer)
Supports direct bioconjugation workflows
Papain assay context; enzymatic reactivity retained
Thiol reactivity Bioconjugation Albumin binding

HPLC Analytical Differentiation and Quality Control

A validated reverse-phase HPLC method using a Newcrom R1 column has been published specifically for N-D-Gluconoyl-L-cysteine [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) and is described as scalable for both analytical UPLC and preparative separation of impurities [1]. In contrast, standard quality control methods for L-cysteine or NAC typically employ different column chemistries and elution conditions optimized for their lower molecular weight and higher lipophilicity. The availability of a compound-specific HPLC protocol reduces method development time for laboratories that need to verify identity, purity, or quantify this compound in complex matrices — a practical procurement consideration when sourcing from new suppliers or establishing in-house QC for multi-step syntheses.

QC method differentiation
Supporting evidence
Dedicated RP-HPLC method (Newcrom R1) available; MeCN/H₂O/H₃PO₄
Lowers method development barrier
Not transferable to generic cysteine QC
HPLC analysis Quality control Chromatographic separation

Evidence-Backed Research and Application Scenarios


Aqueous-Phase Biochemical Assays for Cysteine Proteases

Investigators developing fluorogenic or chromogenic substrates for cysteine proteases, where poor aqueous solubility of the peptide substrate limits assay sensitivity or dynamic range, can use N-D-Gluconoyl-L-cysteine as a solubilizing N-terminal cap. The Biochimie (1994) study demonstrated that N-terminal gluconoyl modification improves solubility of QVVAG-based papain substrates without altering k_cat/K_m values (~10⁵ M⁻¹ s⁻¹), establishing proof-of-concept for solubility-critical protease assays [1]. The low LogP (−2.46) [2] further supports superior aqueous compatibility compared to acetyl-capped analogs.

Bioconjugation Scaffolds with Free Thiol

For site-specific conjugation strategies — including maleimide coupling, disulfide exchange with serum albumin for half-life extension, or thiol-gold surface chemistry — N-D-Gluconoyl-L-cysteine provides a monomeric free-thiol handle that the dimeric form (N,N'-di-D-gluconoyl-L-cystine) does not . Eliminating the need for a controlled disulfide reduction step simplifies the conjugation workflow, reduces reagent consumption, and avoids the potential variability of incomplete reduction that can compromise conjugate stoichiometry and batch reproducibility.

Cosmetic Formulation with Stable, Low-Odor Cysteine Donors

Patent disclosures (JP2001011043, US10144717B2) consistently identify gluconoyl-cysteine derivatives as having improved stability and reduced odor compared to L-cysteine, which is 'easily oxidized' and has 'bad odor for formulating as a cosmetic agent or skin external preparation' [3]. Formulation scientists exploring cysteine-based melanin-suppressing or antioxidant topical preparations can prioritize N-D-Gluconoyl-L-cysteine or its methyl ester as lead scaffolds where shelf stability and consumer-acceptable odor profile are non-negotiable development criteria.

Hydrophilic Prodrug Design and Peptide Solubilization

The pentahydroxy gluconoyl cap contributes five additional hydrogen-bond donors/acceptors relative to the acetyl group of NAC, increasing the compound's hydrophilicity by approximately two orders of magnitude in octanol–water partitioning (Δ LogP ≈ −2) [2]. Researchers designing prodrugs or peptide conjugates that must remain in the aqueous extracellular compartment — or conversely, those seeking to understand the relationship between N-acyl chain length and membrane permeability — can use N-D-Gluconoyl-L-cysteine as the extreme-hydrophilic anchor point in a systematic N-acyl cysteine library for structure–property relationship studies.

Application
Selection Property
Validation Focus
Application: Aqueous-phase biochemical assays for cysteine proteases
Selection Property: High aqueous solubility & thiol reactivity
Validation Focus: Protease activity retention (k_cat/K_m unchanged)
Application: Bioconjugation scaffolds with free thiol
Selection Property: Free thiol availability (monomeric form)
Validation Focus: Conjugation efficiency / thiol reactivity
Application: Cosmetic formulation research
Selection Property: Stability and low-odor profile
Validation Focus: Formulation stability / sensory evaluation
Application: Hydrophilic prodrug design
Selection Property: High hydrophilicity (low LogP)
Validation Focus: Membrane permeability / structure-property relationship
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